Cas no 1368022-26-7 (4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid)

4-(p-トリル)-1H-1,2,3-トリアゾール-5-カルボン酸は、トリアゾール骨格とカルボキシル基を有する有機化合物です。この化合物は、医薬品中間体や機能性材料の合成において重要な役割を果たします。トリアゾール環の高い安定性とカルボキシル基の反応性を併せ持つため、多様な誘導体化が可能です。特に、金属触媒を用いたカップリング反応やアミド結合形成に適しており、創薬研究における分子設計の柔軟性を向上させます。また、結晶性が良好なため、精製や特性評価が容易である点も特徴です。

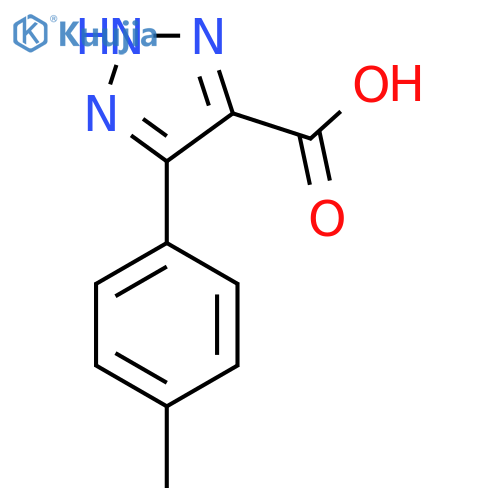

1368022-26-7 structure

商品名:4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid

CAS番号:1368022-26-7

MF:C10H9N3O2

メガワット:203.197361707687

CID:5045010

4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid

- 5-(4-methylphenyl)-2H-triazole-4-carboxylic acid

- 5-(p-Tolyl)-1H-1,2,3-triazole-4-carboxylic acid

- 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid

-

- インチ: 1S/C10H9N3O2/c1-6-2-4-7(5-3-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13)

- InChIKey: GXBZIDCJFKBIHF-UHFFFAOYSA-N

- ほほえんだ: OC(C1C(C2C=CC(C)=CC=2)=NNN=1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 239

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 78.9

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 401.9±55.0 °C at 760 mmHg

- フラッシュポイント: 196.9±31.5 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-1497-1g |

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |

1368022-26-7 | 95%+ | 1g |

$549.0 | 2023-09-07 | |

| Life Chemicals | F1907-1497-0.25g |

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |

1368022-26-7 | 95%+ | 0.25g |

$494.0 | 2023-09-07 | |

| Life Chemicals | F1907-1497-0.5g |

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |

1368022-26-7 | 95%+ | 0.5g |

$521.0 | 2023-09-07 | |

| Life Chemicals | F1907-1497-5g |

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |

1368022-26-7 | 95%+ | 5g |

$1647.0 | 2023-09-07 | |

| TRC | P246241-500mg |

4-(p-Tolyl)-1h-1,2,3-triazole-5-carboxylic Acid |

1368022-26-7 | 500mg |

$ 500.00 | 2022-06-03 | ||

| Life Chemicals | F1907-1497-10g |

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |

1368022-26-7 | 95%+ | 10g |

$2306.0 | 2023-09-07 | |

| TRC | P246241-1g |

4-(p-Tolyl)-1h-1,2,3-triazole-5-carboxylic Acid |

1368022-26-7 | 1g |

$ 795.00 | 2022-06-03 | ||

| TRC | P246241-100mg |

4-(p-Tolyl)-1h-1,2,3-triazole-5-carboxylic Acid |

1368022-26-7 | 100mg |

$ 135.00 | 2022-06-03 | ||

| Chemenu | CM501034-1g |

5-(p-Tolyl)-1H-1,2,3-triazole-4-carboxylicacid |

1368022-26-7 | 97% | 1g |

$539 | 2022-09-29 | |

| Life Chemicals | F1907-1497-2.5g |

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |

1368022-26-7 | 95%+ | 2.5g |

$1098.0 | 2023-09-07 |

4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

1368022-26-7 (4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid) 関連製品

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬